molecular formula C13H15NO B8480179 4-(Benzofuran-3-yl)-piperidine

4-(Benzofuran-3-yl)-piperidine

Cat. No. B8480179
M. Wt: 201.26 g/mol
InChI Key: SGXJQITXMGDLMX-UHFFFAOYSA-N
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Patent
US08921397B2

Procedure details

A stirred mixture of 4-(benzofuran-3-yl)-1,2,3,6-tetrahydropyridine hydrochloride (1.57 g, 6.66 mmol), palladium on carbon (10%, 0.35 g, 0.33 mmol), ammonium formate (2.1 g, 33 3 mmol) and MeOH (61 ml) was heated at reflux conditions for 1 h, cooled to RT, filtrated and evaporated. The residue was diluted with ice-water (20 ml) and 3M NaOH (10 ml) and extracted with dichloromethane/methanol 9:1 (4×50 ml). The combined organic layers were washed with brine (1×25 ml), dried (MgSO4) and evaporated. The crude product (1.37 g) was purified by flash chromatography on silica gel (dichloromethane/methanol/NH4OH 65:10:1) to yield 4-(benzofuran-3-yl)-piperidine as a light yellow oil (1.1 g, 82%), MS (ISP) m/z=202.3 [(M+H)+].
Name
4-(benzofuran-3-yl)-1,2,3,6-tetrahydropyridine hydrochloride
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
catalyst
Reaction Step One
Name
Quantity
61 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[O:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[C:4]([C:11]2[CH2:12][CH2:13][NH:14][CH2:15][CH:16]=2)=[CH:3]1.C([O-])=O.[NH4+]>[Pd].CO>[O:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[C:4]([CH:11]2[CH2:12][CH2:13][NH:14][CH2:15][CH2:16]2)=[CH:3]1 |f:0.1,2.3|

Inputs

Step One
Name
4-(benzofuran-3-yl)-1,2,3,6-tetrahydropyridine hydrochloride
Quantity
1.57 g
Type
reactant
Smiles
Cl.O1C=C(C2=C1C=CC=C2)C=2CCNCC2
Name
Quantity
2.1 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
0.35 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
61 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux conditions for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
The residue was diluted with ice-water (20 ml) and 3M NaOH (10 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane/methanol 9:1 (4×50 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (1×25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product (1.37 g) was purified by flash chromatography on silica gel (dichloromethane/methanol/NH4OH 65:10:1)

Outcomes

Product
Name
Type
product
Smiles
O1C=C(C2=C1C=CC=C2)C2CCNCC2
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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